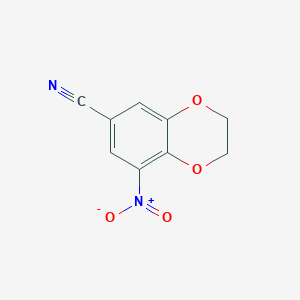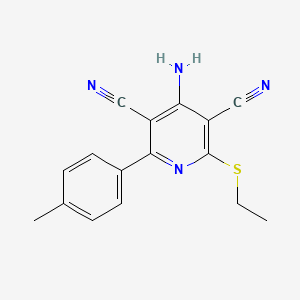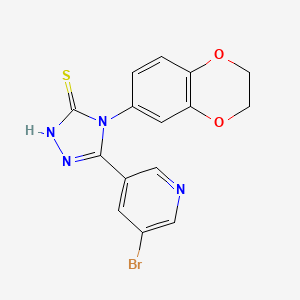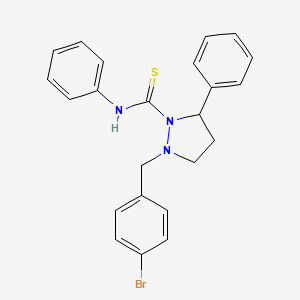
8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is an organic compound with the molecular formula C9H6N2O4 It is a derivative of 1,4-benzodioxin, featuring a nitro group at the 8th position and a cyanide group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a cyanide group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyanation can be performed using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 8-amino-2,3-dihydro-1,4-benzodioxin-6-yl cyanide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanide group can also participate in biochemical reactions, potentially inhibiting certain enzymes or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Similar structure but lacks the cyanide group.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of a nitro or cyanide group.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A more complex derivative with additional functional groups.
Uniqueness
8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is unique due to the presence of both nitro and cyanide groups on the benzodioxin ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2O4/c10-5-6-3-7(11(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2 |
InChI Key |
MJTHLSFRYASTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055769.png)
![3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11055770.png)
![methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055777.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B11055779.png)
![8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11055782.png)

![6-[4-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055789.png)
![Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055795.png)




![N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11055843.png)
